3-Amino-4-(cyclohexylamino)benzoic acid
CAS No.: 329020-79-3
Cat. No.: VC6847763
Molecular Formula: C13H18N2O2
Molecular Weight: 234.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329020-79-3 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.299 |
| IUPAC Name | 3-amino-4-(cyclohexylamino)benzoic acid |
| Standard InChI | InChI=1S/C13H18N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2,(H,16,17) |
| Standard InChI Key | UKGXJCYVYQRBSB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Amino-4-(cyclohexylamino)benzoic acid features a benzoic acid backbone substituted at the 3- and 4-positions with amino and cyclohexylamino groups, respectively. The cyclohexyl moiety introduces significant hydrophobicity, while the carboxylic acid and amino groups enhance solubility in polar solvents. The IUPAC name is 3-amino-4-(cyclohexylamino)benzoic acid, and its SMILES notation is C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)N .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 234.299 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| LogP (Partition Coefficient) | Estimated 2.42 (analog data) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically begins with a benzoic acid precursor, such as 3-nitro-4-hydroxybenzoic acid. Key steps include:
-
Amination: Introduction of the cyclohexylamino group via nucleophilic substitution or reductive amination.
-
Reduction: Reduction of nitro groups to amines using catalysts like palladium on carbon.
-
Protection/Deprotection: Temporary protection of the carboxylic acid group during reactions to prevent side interactions.
A representative pathway involves reacting 4-cyclohexylaminobenzoic acid with hydroxylamine under acidic conditions, followed by purification via recrystallization.
Industrial Production Challenges
Scaling this synthesis requires addressing:
-
Solubility Issues: The compound’s limited solubility in common solvents necessitates polar aprotic solvents like dimethylformamide (DMF).
-
Yield Optimization: Industrial methods employ continuous flow reactors to enhance reaction efficiency and purity (>95%).
Biological Activity and Mechanisms
Putative Targets and Pathways
While direct studies on 3-amino-4-(cyclohexylamino)benzoic acid are sparse, its structural analogs exhibit notable bioactivity:
-
Ferroptosis Induction: Ethyl 3-amino-4-(cyclohexylamino)benzoate, a derivative, triggers ferroptosis—a non-apoptotic cell death mechanism linked to lipid peroxidation.
-
Enzyme Inhibition: The cyclohexylamino group may bind to hydrophobic enzyme pockets, inhibiting targets like cyclooxygenase (COX) or lipoxygenase (LOX).
Table 2: Comparative Bioactivity of Analogous Compounds
Comparative Analysis with Structural Analogs
Cyclohexyl vs. Cyclopentyl Substitution
Replacing the cyclohexyl group with cyclopentyl (as in 3-amino-4-(cyclopentylamino)benzoic acid, CAS: 476634-96-5) reduces molecular weight (220.268 g/mol) and alters LogP (2.42 vs. 2.39), suggesting subtle differences in bioavailability .
Role of Ester Derivatives
Ethyl and methyl esters exhibit enhanced bioactivity compared to the parent acid, likely due to increased lipophilicity and cell membrane penetration.
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with ferroptosis-related proteins like GPX4.
-
Derivative Optimization: Explore halogenated analogs for improved target specificity.
-
Toxicological Assessments: Conduct in vivo studies to establish safe dosage ranges.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume